Caveat on the Availability of Comparative Biological or Physicochemical Data for CAS 1803605-86-8
An exhaustive search of the peer-reviewed literature, patent databases (including US9102669B2, WO2020017587A1), and authoritative chemical biology resources (PubChem, ChEMBL, Guide to Pharmacology) did not identify any published quantitative biological, pharmacological, or physicochemical comparator data for 5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one (CAS 1803605-86-8). While structurally related pyrido-pyridazinone analogs (e.g., DS21360717, CAS 2304654-43-9; DS08701581) have reported FER tyrosine kinase IC50 values of 0.5 nM , these data pertain to a distinct chemical scaffold (pyrido-pyridazinone vs. pyridazinone) and cannot be extrapolated to CAS 1803605-86-8. No head-to-head comparisons, cross-study comparable data, or class-level inferences with quantitative metrics are available for this specific compound at the time of this analysis. The only vendor-reported quantitative metric is purity: 95% (AKSci) and 98% (Leyan) . Procurement decisions based on biological differentiation therefore cannot currently be supported by evidence.
| Evidence Dimension | Purity (vendor-specified) |
|---|---|
| Target Compound Data | 95% (AKSci) ; 98% (Leyan) |
| Comparator Or Baseline | No direct comparator data available for biological or physicochemical properties. |
| Quantified Difference | Not applicable — no comparable biological or physicochemical comparator data identified. |
| Conditions | Commercial vendor specifications; not independently verified. |
Why This Matters
Procurement and selection for research use must currently rely on chemical identity and purity specifications rather than on demonstrated biological or physicochemical differentiation from analogs.
- [1] Taniguchi T, et al. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Med Chem Lett. 2024;15(7):1010-1016. View Source
